3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-
Description
The compound 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- features an isoxazole core substituted at position 3 with a carboxamide group (N-hydroxy) and at position 5 with a [(4-fluorophenyl)thio]methyl moiety. oxygen ether) enhances lipophilicity and may influence metabolic stability. This structure is distinct from other isoxazolecarboxamide derivatives, which often vary in substituent electronic properties, steric bulk, and biological targeting .
Properties
CAS No. |
823220-13-9 |
|---|---|
Molecular Formula |
C11H9FN2O3S |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9FN2O3S/c12-7-1-3-9(4-2-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI Key |
PZGVYJBKXIEOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Construction
The isoxazole core is commonly synthesized by the cyclocondensation of hydroxylamine with α,β-unsaturated carbonyl compounds or β-diketones. For example:
- Reacting a β-ketoester with hydroxylamine hydrochloride under basic conditions yields the isoxazole ring.
- The position of substitution on the isoxazole ring is controlled by the starting materials’ substitution pattern.
Carboxamide Formation
- The isoxazole-3-carboxylic acid or ester intermediate is converted to the corresponding carboxamide by reaction with ammonia or amines.
- Amidation can be facilitated by activating the acid group using coupling agents such as carbodiimides (e.g., EDC, DCC) or via acid chlorides.
N-Hydroxy Group Installation
- The N-hydroxy group on the carboxamide nitrogen is introduced by treating the carboxamide with hydroxylamine or hydroxylamine derivatives.
- This step requires careful control of reaction conditions to avoid over-oxidation or side reactions.
- Protection/deprotection strategies may be used if other sensitive groups are present.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | β-ketoester + hydroxylamine hydrochloride, base, reflux | Formation of isoxazole-3-carboxylate |
| 2 | Amidation | Activation (DCC/EDC) + ammonia or amine | Isoxazole-3-carboxamide |
| 3 | Halomethylation | NBS or similar halogenating agent | 5-(Halomethyl) isoxazole intermediate |
| 4 | Thioether formation | 4-fluorophenylthiol + base | 5-[[(4-fluorophenyl)thio]methyl] isoxazole |
| 5 | N-hydroxylation | Hydroxylamine treatment | 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- |
Research Findings and Optimization Notes
- Yield and Purity : The cyclization step generally proceeds with moderate to high yields (60-85%), but purification is critical to remove unreacted hydroxylamine and side products.
- Selectivity : The halomethylation at the 5-position must be carefully controlled to avoid polyhalogenation or ring degradation.
- Thioether coupling : The nucleophilic substitution with 4-fluorophenylthiol is sensitive to base strength and solvent choice; polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) favor higher yields.
- N-hydroxylation : This step requires mild conditions to prevent hydrolysis of the amide bond; often performed at low temperature with hydroxylamine hydrochloride and a base like pyridine.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Isoxazole ring formation | Hydroxylamine hydrochloride, base, reflux | 70-85 | Control pH to avoid side reactions |
| Amidation | DCC/EDC, ammonia or amine | 75-90 | Use dry solvents to prevent hydrolysis |
| Halomethylation | NBS or similar, inert solvent | 60-80 | Avoid excess halogenating agent |
| Thioether formation | 4-fluorophenylthiol, K2CO3, DMF | 65-85 | Stir under inert atmosphere |
| N-hydroxylation | Hydroxylamine hydrochloride, pyridine | 50-70 | Low temperature, monitor reaction time |
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of isoxazolecarboxamides exhibit promising anticancer properties. Specifically, compounds similar to 3-Isoxazolecarboxamide have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A study demonstrated that modifications to the isoxazole structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Isoxazole derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that these compounds can significantly reduce inflammation markers in human cell lines .
3. Neuroprotective Effects
Recent studies suggest that isoxazole derivatives may offer neuroprotective benefits. Research has indicated that these compounds can help mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Agricultural Science
1. Herbicidal Activity
The compound's structural characteristics allow it to function as a herbicide. Research has shown that isoxazole derivatives can effectively inhibit specific enzymes involved in plant growth, leading to the development of new herbicides with selective action against weeds while minimizing harm to crops .
2. Pest Control
In addition to herbicidal properties, 3-Isoxazolecarboxamide has been evaluated for its potential as an insecticide. Studies demonstrate its effectiveness against various agricultural pests, suggesting its use in integrated pest management systems .
Materials Science
1. Polymer Chemistry
The unique chemical structure of 3-Isoxazolecarboxamide allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials. Research has focused on developing polymer composites that utilize this compound for applications in coatings and packaging materials .
2. Sensor Technology
There is ongoing research into the use of isoxazole derivatives in sensor technology. Their ability to interact with specific ions or molecules makes them suitable candidates for developing sensitive detection systems for environmental monitoring and food safety applications.
Case Studies
Mechanism of Action
The mechanism of action of 5-(((4-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Hydrogen Bonding: The N-hydroxy group may improve binding affinity to targets requiring H-bond donors (e.g., enzymes like kinases or HDACs) compared to non-hydroxylated analogs .
- Metabolic Stability : Thioethers are prone to oxidation (to sulfoxides/sulfones), which could shorten half-life relative to more stable ether-linked compounds .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- (CAS No. 823220-13-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy- is C11H9FN2O3S. The structure features an isoxazole ring, a hydroxylamine group, and a thioether linkage with a fluorinated phenyl group. This unique arrangement may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Isoxazole Ring : This involves cyclization reactions from appropriate precursors.
- Thioether Linkage Creation : The introduction of the thioether group is crucial for enhancing biological activity.
- Hydroxylamine Functionalization : The N-hydroxy group is introduced to improve the compound's reactivity and potential enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can inhibit various bacterial strains and fungi, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is critical for its therapeutic potential. The mechanism typically involves binding to the active site of target enzymes, thereby blocking their activity. This inhibition can disrupt metabolic pathways in pathogens or cancer cells .
Case Studies
- Anticancer Properties : In vitro studies have demonstrated that 3-Isoxazolecarboxamide derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
The proposed mechanism of action involves:
- Enzyme Binding : The thioether and hydroxylamine groups facilitate binding to specific enzymes.
- Disruption of Cellular Processes : By inhibiting key enzymes involved in cell proliferation or survival, the compound can effectively induce cell death in malignant cells.
Comparative Analysis
The biological activity of 3-Isoxazolecarboxamide can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide | Bromophenyl group | Antimicrobial, anticancer |
| 5-(((4-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide | Chlorophenyl group | Moderate enzyme inhibition |
Q & A
Basic: What are the recommended synthetic routes for 3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-?
Methodological Answer:
The synthesis of isoxazole derivatives typically involves condensation reactions and functional group transformations. For example, describes the use of thiazole ring formation via condensation of amines with thiourea derivatives, which can be adapted for isoxazole analogs. A stepwise approach might include:
Thioether formation : React 4-fluorothiophenol with a methylating agent to introduce the thioether group.
Isoxazole ring construction : Use a cycloaddition reaction (e.g., Huisgen 1,3-dipolar cycloaddition) with nitrile oxides or acetylene equivalents.
Carboxamide functionalization : Hydroxylamine or hydroxyl-protected intermediates can be employed for N-hydroxy carboxamide synthesis.
Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (as in ) identify substituent patterns. For example, the 4-fluorophenyl group shows aromatic protons at δ 7.2–7.4 ppm and a fluorine-coupled carbon signal near δ 162 ppm.
- FT-IR : Absorption peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups.
- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N) with experimental vs. theoretical values (e.g., ±0.3% deviation as in ) .
Basic: How can researchers address solubility limitations in biological assays?
Methodological Answer:
The compound’s low water solubility (common in fluorinated thioethers; ) can be mitigated by:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity.
- Prodrug design : Introduce phosphate or ester groups to improve hydrophilicity, cleaved enzymatically in vivo.
- Structural analogs : Replace the thioether with sulfone or sulfoxide groups () to balance lipophilicity .
Advanced: What experimental designs are optimal for evaluating enzyme inhibition?
Methodological Answer:
- Kinetic assays : Use fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl derivatives) to measure IC₅₀ values.
- Selectivity profiling : Test against a panel of related enzymes (e.g., kinases, phosphatases) to assess specificity.
- Competitive binding studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.
highlights the importance of enzyme selectivity in biological activity studies .
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
Methodological Answer:
- Substituent variation : Modify the fluorophenyl group (e.g., para- to meta-fluoro) or replace the thioether with sulfonamide ().
- Bioisosteric replacement : Exchange the isoxazole ring with 1,2,4-oxadiazole to enhance metabolic stability.
- Pharmacophore mapping : Use X-ray crystallography (as in ) to identify critical hydrogen-bonding interactions with target proteins .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:
Standardize protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and enzyme sources (recombinant vs. tissue-extracted).
Validate with orthogonal methods : Confirm inhibition via Western blot (protein expression) and cellular assays.
Meta-analysis : Compare data across studies (e.g., vs. 5) to identify trends in substituent effects .
Advanced: What computational tools aid in reaction design and optimization?
Methodological Answer:
- Quantum chemical calculations : Density functional theory (DFT) predicts transition states and intermediates for cycloaddition steps ().
- Machine learning : Train models on reaction yield data to predict optimal conditions (solvent, catalyst).
- Molecular docking : Simulate binding poses with target enzymes (e.g., COX-2) to prioritize analogs for synthesis .
Advanced: How to assess compound stability under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 2–4 weeks.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).
- Safety protocols : Store at –20°C in amber vials with desiccants, as recommended for similar compounds () .
Advanced: What strategies identify and characterize synthetic byproducts?
Methodological Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., over-methylated or oxidized derivatives).
- Mechanistic studies : Use isotopic labeling (¹⁸O, ²H) to trace reaction pathways.
- Crystallography : Resolve structures of crystalline byproducts () .
Advanced: How to develop validated analytical methods for purity assessment?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
- Validation parameters : Assess linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ.
- Reference standards : Compare retention times and spectra with authentic samples () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
